

Synthesis of Glycine tert-butyl ester hydrochloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Glycine tert-butyl ester				
Cat. No.:	B1329911	Get Quote			

Application Note & Protocol

This document provides detailed procedures for the synthesis of **Glycine tert-butyl ester** hydrochloride, a crucial intermediate in peptide synthesis and various other applications in pharmaceutical and organic chemistry.[1][2] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, which can be readily removed under acidic conditions.[3][4] This application note outlines a common and efficient synthetic route, including reaction conditions, purification methods, and characterization data.

Physicochemical Properties

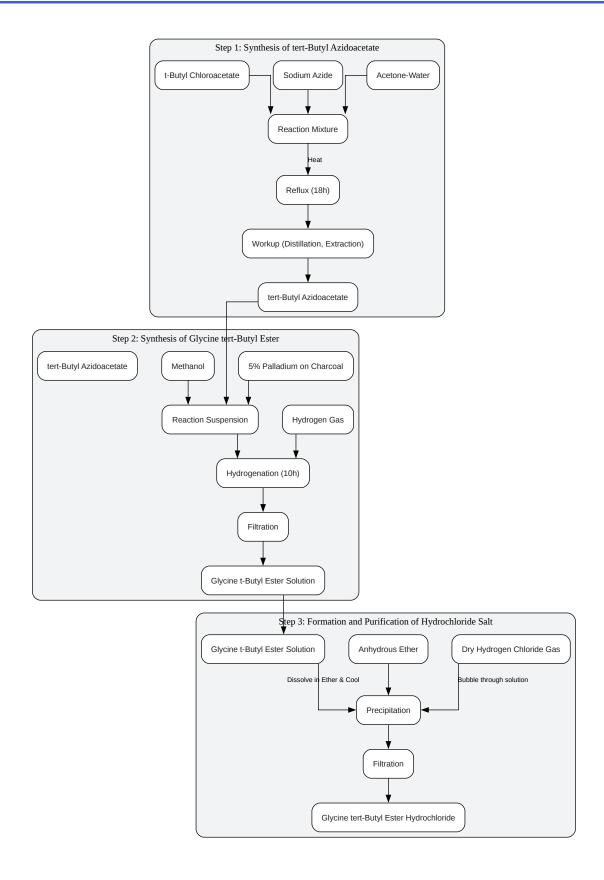
Property	Value **	Reference
CAS Number	27532-96-3	[5]
Molecular Formula	C ₆ H ₁₄ CINO ₂	[5]
Molecular Weight	167.63 g/mol	[5]
Appearance	White powder to crystal	[1][6]
Melting Point	128 - 141 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Storage	Store at 0 - 8 °C, under inert gas, hygroscopic	[1][6]



Synthetic Pathway Overview

A prevalent method for the synthesis of **Glycine tert-butyl ester** hydrochloride involves a two-step process starting from tert-butyl chloroacetate. First, tert-butyl azidoacetate is formed via a reaction with sodium azide. Subsequently, the azido group is reduced to an amine by catalytic hydrogenation to yield **glycine tert-butyl ester**. The free ester is then converted to its hydrochloride salt. An alternative, more direct route involves the acid-catalyzed transesterification of glycine with tert-butyl acetate.[3][7]





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Figure 1. Experimental workflow for the synthesis of Glycine tert-butyl ester hydrochloride.



Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Part A: Synthesis of t-Butyl azidoacetate

- Reaction Setup: In a 300-ml round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of t-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water.
- Reaction: Heat the heterogeneous mixture under reflux using a steam bath for 18 hours.
- Workup:
 - Distill off the acetone.
 - Add 15 ml of water to the remaining mixture to dissolve any inorganic salts.
 - Transfer the mixture to a separatory funnel.
 - Separate the layers and extract the lower aqueous layer twice with 25-ml portions of ether.
 - Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.
- Purification:
 - Distill the ether.
 - Fractionally distill the residual oil under reduced pressure. Collect the fraction boiling at 33–41°C (1 mm Hg).
 - The expected yield is approximately 29 g (92%).

Part B: Synthesis of Glycine t-butyl ester

 Reaction Setup: In a 500-ml suction filtration flask with a gas-inlet tube, place a solution of 28.9 g (0.18 mole) of t-butyl azidoacetate in 150 ml of methanol. Add 0.7 g of 5% palladium-



on-charcoal catalyst.

- Inerting: Sweep a stream of nitrogen over the surface of the stirred suspension for 5 minutes.
- Hydrogenation: Replace the nitrogen source with a hydrogen cylinder and pass hydrogen over the magnetically stirred mixture for 10 hours.
- Workup:
 - Displace the hydrogen from the flask by sweeping with nitrogen.
 - Remove the catalyst by filtration and wash it with 5 ml of methanol.
 - To the filtrate, add 15 g (0.18 mole) of phosphorous acid and warm gently to dissolve.
 - Cool the solution to room temperature and slowly add 150 ml of ether.
 - Cool the solution at 0°C for 12 hours to precipitate glycine t-butyl ester phosphite.
 - Filter the precipitate, wash with ether, and dry in a vacuum oven at 70°C. The yield is 29–32 g (75–82%).
- Liberation of the Free Ester:
 - With stirring, add 32 g (0.15 mole) of the phosphite salt to 50 ml of a well-cooled 6N sodium hydroxide solution. Continue stirring until all the solid has dissolved.
 - Transfer the solution to a separatory funnel and extract with three 20-ml portions of ether.
 - Combine the extracts and dry over anhydrous sodium sulfate.
 - Remove the drying agent by filtration, and remove the solvent under reduced pressure.
 - Distill the resulting glycine t-butyl ester at a boiling point of 65–67°C (20 mm Hg). The yield is approximately 14 g.

Part C: Preparation of Glycine tert-butyl ester hydrochloride



- Salt Formation: Dissolve the purified glycine tert-butyl ester in anhydrous ether and cool the solution.[3]
- Precipitation: Bubble dry hydrogen chloride gas through the solution, which will cause the hydrochloride salt to precipitate.[3]
- Isolation: Collect the solid product by filtration.[3]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system.[3]

Alternative Synthetic Route: Acid-Catalyzed Transesterification

An alternative and more direct method involves the acid-catalyzed transesterification of glycine with tert-butyl acetate.[3]

- Reaction: Glycine is reacted with tert-butyl acetate in the presence of an acid catalyst, such as perchloric acid.[3][8] The reaction is typically carried out at room temperature for 18-24 hours.[8]
- Workup: The reaction mixture is post-treated with an aqueous solution of an alkali hydroxide.
- Salt Formation: The resulting glycine tert-butyl ester is then converted to its hydrochloride salt as described previously.

Quantitative Data Summary



Method	Starting Materials	Key Reagents	Yield	Reference
Two-Step Synthesis (from t-butyl chloroacetate)	t-Butyl chloroacetate, Sodium azide	Pd/C, H ₂ , Phosphorous acid, NaOH, HCl	Overall yield: 50- 55%	[7]
Acid-Catalyzed Transesterificatio n	Glycine, tert- Butyl acetate	Perchloric acid, HCl	Not specified in detail	[3][8]

Note: Yields can vary depending on the scale of the reaction and the purity of the reagents.

Safety Precautions

- t-Butyl azidoacetate is potentially explosive and should be handled with care, especially during distillation.
- · Sodium azide is highly toxic.
- Hydrogen gas is flammable.
- Hydrogen chloride gas is corrosive.
- All procedures should be carried out in a well-ventilated fume hood, and appropriate
 personal protective equipment (gloves, safety glasses) should be worn. A thorough risk
 assessment should be conducted before starting any chemical synthesis.[7]

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- To cite this document: BenchChem. [Synthesis of Glycine tert-butyl ester hydrochloride: A
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 [https://www.benchchem.com/product/b1329911#synthesis-of-glycine-tert-butyl-ester-hydrochloride-from-glycine]

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